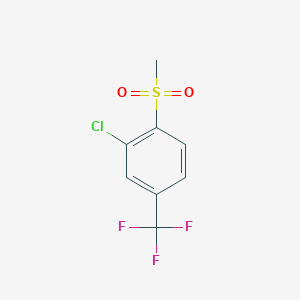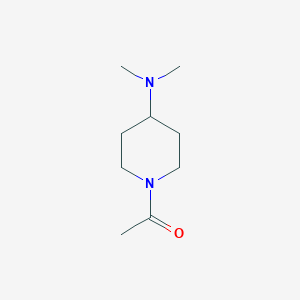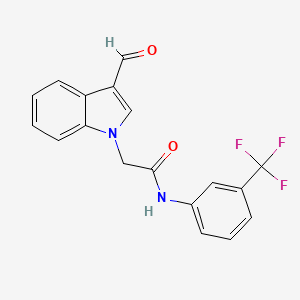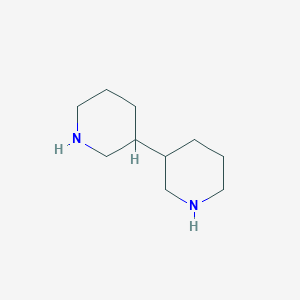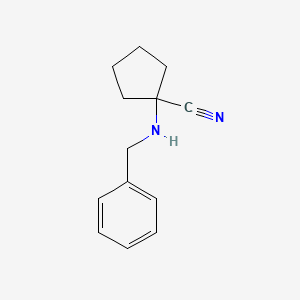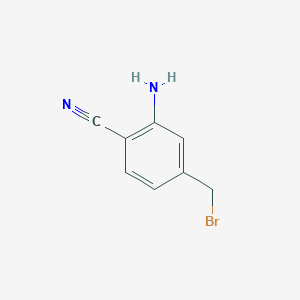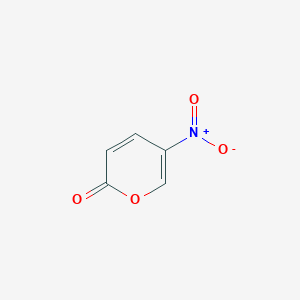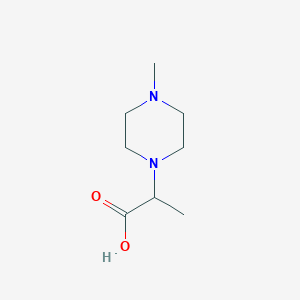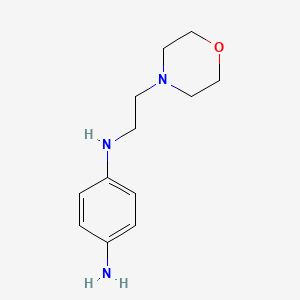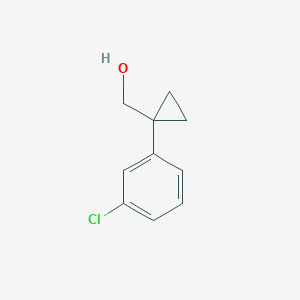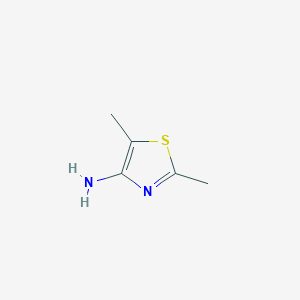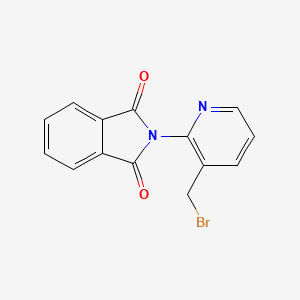
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, a piperidinyl group at position 5, and a methanol group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and piperidinyl groups can be introduced through various alkylation reactions. For example, the ethyl group can be introduced using ethyl iodide in the presence of a base.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group may enhance its binding affinity to certain targets, while the pyrazole ring may contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
1-ethyl-4-methyl-5-(4-piperidinyl)-1H-Pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
1-ethyl-4-methyl-5-(4-piperidinyl)-1H-Pyrazole-3-amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
(1-ethyl-4-methyl-5-piperidin-4-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-12(9(2)11(8-16)14-15)10-4-6-13-7-5-10/h10,13,16H,3-8H2,1-2H3 |
InChIキー |
NXPIPMYHTZEJMF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)CO)C)C2CCNCC2 |
正規SMILES |
CCN1C(=C(C(=N1)CO)C)C2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
